Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate
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Overview
Description
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 17288-32-3 . It has a molecular weight of 190.2 . The IUPAC name for this compound is ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)9-6-8-7(12-9)4-3-5-11-8/h3-6,12H,2H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature . It should be stored at 0-8°C .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate serves as a precursor in the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products. This is achieved through condensation with pyrazole-5-amine derivatives and activated carbonyl groups, yielding N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Similarly, its utility in the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate underlines its versatility in producing compounds with antibacterial activity (E. Toja et al., 1986).
Antioxidant Activity and Functionalization
Research has also highlighted the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives starting from ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate. These compounds demonstrated notable antioxidant activity, indicating potential for further exploration in related applications (R. Zaki et al., 2017).
Computational Studies and Characterization
The compound has been involved in studies like the computational analysis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), providing insights into its molecular structure and potential interaction sites, which are crucial for designing further chemical reactions and understanding its behavior in various conditions (R. N. Singh et al., 2014).
Photophysical Behavior
The photophysical properties of derivatives, such as ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate, have been studied, revealing reverse solvatochromism behavior depending on solvent polarity. This indicates potential applications in bio- or analytical sensors and optoelectronic devices due to its high quantum yield and sensitivity to environmental changes (Ebru Bozkurt & Ş. D. Doğan, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h3-6,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRZBFAOZOKDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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